molecular formula C22H19F3N2O3 B5393789 4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE

4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE

Cat. No.: B5393789
M. Wt: 416.4 g/mol
InChI Key: YZYZAGWYPOJNOF-CSKARUKUSA-N
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Description

4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The starting material, 4-hydroxy-3-ethoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.

    Aldol Condensation: The benzyl ether is then subjected to aldol condensation with an appropriate aldehyde to form the corresponding α,β-unsaturated ketone.

    Cyclization: The α,β-unsaturated ketone undergoes cyclization with urea or thiourea in the presence of a base such as sodium ethoxide to form the dihydropyrimidinone core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether moiety, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl ethers or other derivatives.

Scientific Research Applications

4-[(1E)-2-

Properties

IUPAC Name

4-[(E)-2-(3-ethoxy-4-phenylmethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-2-29-19-12-15(9-11-18(19)30-14-16-6-4-3-5-7-16)8-10-17-13-20(22(23,24)25)27-21(28)26-17/h3-13H,2,14H2,1H3,(H,26,27,28)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYZAGWYPOJNOF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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